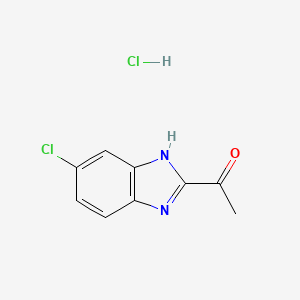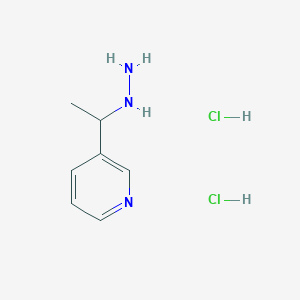
3-(1-Hydrazinoethyl)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydrazinoethyl)pyridine dihydrochloride, also known as HEPPD, is a chemical compound. It has a CAS number of 6978-97-8 and a molecular weight of 196.08 . The compound is solid in physical form and is stored at room temperature .
Physical And Chemical Properties Analysis
This compound is a solid substance stored at room temperature . It has a molecular weight of 196.08 . More detailed physical and chemical properties would require specific experimental measurements or predictions based on molecular simulations.科学的研究の応用
3-(1-Hydrazinoethyl)pyridine dihydrochloride has been used in a number of scientific research applications, including studies of enzyme inhibition, protein binding, and signal transduction. It has been used as a tool for studying enzyme kinetics, as well as for studying the structure and function of proteins. In addition, this compound has been used in studies of the biochemical effects of drugs and other compounds on cells, as well as in studies of the physiological effects of drugs and other compounds on living organisms.
作用機序
The mechanism of action of 3-(1-Hydrazinoethyl)pyridine dihydrochloride is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes and other proteins by forming a covalent bond with the active site of the enzyme or protein. This covalent bond prevents the enzyme or protein from binding to its substrate and thus inhibits its activity. In addition, this compound may also act as an allosteric inhibitor, meaning that it binds to the enzyme or protein at a site other than the active site and thus alters its conformation and activity.
Biochemical and Physiological Effects
This compound has been used in a number of biochemical and physiological studies due to its potential as an inhibitor of enzymes and other proteins. In particular, this compound has been used in studies of the biochemical effects of drugs and other compounds on cells, as well as in studies of the physiological effects of drugs and other compounds on living organisms. In addition, this compound has been used in studies of signal transduction and the regulation of gene expression.
実験室実験の利点と制限
The main advantage of using 3-(1-Hydrazinoethyl)pyridine dihydrochloride in lab experiments is its ability to inhibit enzymes and other proteins. This makes it a useful tool for studying enzyme kinetics, as well as for studying the structure and function of proteins. In addition, this compound is relatively non-toxic and can be easily synthesized from commercially available reagents. However, this compound is not as potent as some other inhibitors and its mechanism of action is not yet fully understood.
将来の方向性
There are a number of potential future directions for research involving 3-(1-Hydrazinoethyl)pyridine dihydrochloride. These include further studies of its mechanism of action, as well as studies of its potential as an inhibitor of enzymes and other proteins. In addition, further studies could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential applications in drug development and other areas. Finally, this compound could be further explored as a tool for studying signal transduction and the regulation of gene expression.
合成法
3-(1-Hydrazinoethyl)pyridine dihydrochloride can be synthesized by reacting 1-hydrazinoethylpyridine (1-HEP) with hydrochloric acid. This reaction is carried out in an aqueous medium at room temperature. The hydrochloric acid acts as a proton source, and the reaction yields this compound as the product. The reaction is shown below:
1-HEP + HCl → this compound
Safety and Hazards
The compound has been assigned the GHS pictograms GHS05 and GHS07, indicating that it poses certain hazards . The hazard statements H302, H315, H319, and H412 suggest that it is harmful if swallowed, causes skin and eye irritation, and is harmful to aquatic life with long-lasting effects . Precautionary statements include P273, P305, P338, and P351, advising to avoid release to the environment and to rinse cautiously with water in case of eye contact .
特性
IUPAC Name |
1-pyridin-3-ylethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6(10-8)7-3-2-4-9-5-7;;/h2-6,10H,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTXJLCSHLELQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


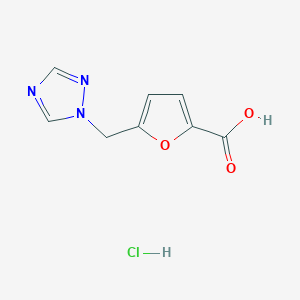

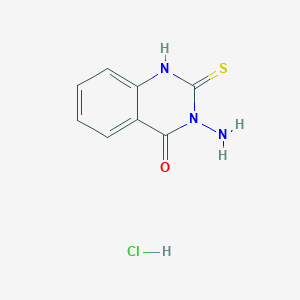
![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B6351031.png)

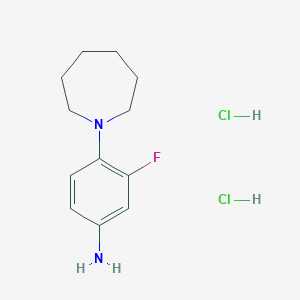

![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)
![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride; 95%](/img/structure/B6351077.png)
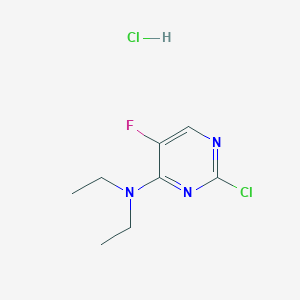
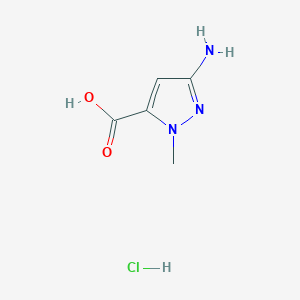
![[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6351091.png)
